2-Cyclopropyl-N-methylpyridin-4-amine dihydrochloride
Description
2-Cyclopropyl-N-methylpyridin-4-amine dihydrochloride (CAS: 1416713-58-0) is a pyridine derivative featuring a cyclopropyl group at the 2-position and an N-methylamine substituent at the 4-position of the pyridine ring. The compound is stabilized as a dihydrochloride salt, enhancing its solubility and stability for industrial applications. It is classified under agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates, with a typical purity of 95% in commercial supplies .
Key characteristics:
- Molecular formula: C₉H₁₃N₂·2HCl (inferred from structural data).
- Applications: Used in synthetic chemistry for pesticide development, pharmaceutical intermediates, and organic synthesis .
- Commercial status: Available through specialized suppliers (e.g., ECHEMI) but listed as discontinued by CymitQuimica, suggesting regional or supplier-specific availability challenges .
Properties
IUPAC Name |
2-cyclopropyl-N-methylpyridin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-10-8-4-5-11-9(6-8)7-2-3-7;;/h4-7H,2-3H2,1H3,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVQMBFRBYMKEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1)C2CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-N-methylpyridin-4-amine dihydrochloride is a heterocyclic compound characterized by a pyridine ring substituted with a cyclopropyl group at the 2-position and a methylamino group at the 4-position. Its molecular formula is C₉H₁₄Cl₂N₂, and it exists as a dihydrochloride salt, indicating the presence of two hydrochloride molecules associated with the main structure. The compound's unique structural features may confer distinct biological activities, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Similar compounds within its class have been noted for their ability to modulate neurotransmitter systems, particularly in the context of neuropharmacology. The compound may influence cell signaling pathways, gene expression, and cellular metabolism through these interactions.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits potential antimicrobial properties against various bacterial strains. |
| Anticancer | Demonstrates cytotoxic effects against specific cancer cell lines, suggesting potential as an anticancer agent. |
| Neuropharmacological | Modulates neurotransmitter reuptake, potentially affecting mood and cognitive functions. |
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The compound's IC₅₀ values indicate its potency in inhibiting cell proliferation.
-
Neuropharmacological Effects : The compound's structural similarity to known tropane alkaloids suggests potential interactions with neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling pathways. This could imply applications in treating neurological disorders.
- Mechanism Insights : Research has highlighted that compounds with similar structures often inhibit monoamine neurotransmitter reuptake, which can lead to enhanced synaptic transmission .
- Antimicrobial Properties : Preliminary investigations have suggested that this compound may possess antimicrobial activity against certain bacterial strains, although further studies are required to elucidate its efficacy and mechanism of action.
Biochemical Analysis
The biochemical properties of this compound include:
- Solubility : The compound's solubility profile is crucial for its bioavailability and therapeutic efficacy.
- Metabolic Pathways : Involvement in various metabolic pathways is anticipated, with implications for drug metabolism and pharmacokinetics.
- Transport Mechanisms : Understanding the transport and distribution within biological systems is essential for predicting therapeutic outcomes.
Scientific Research Applications
Pharmaceutical Development
2-Cyclopropyl-N-methylpyridin-4-amine dihydrochloride has shown potential as a building block in the synthesis of various pharmacologically active compounds. Its unique structure allows for modifications that can enhance biological activity and selectivity toward specific targets.
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
Research indicates that compounds related to this structure can inhibit NAMPT, an enzyme involved in NAD+ biosynthesis. Inhibitors of NAMPT are being investigated for their therapeutic potential in treating cancers, diabetes, and inflammatory diseases .
Serotonergic Dysfunction Treatment
Some derivatives of pyridine-based compounds exhibit strong affinity for serotonin receptors, particularly the 5-HT1A receptor. This suggests that this compound may have applications in treating anxiety, depression, and other serotonergic dysfunctions .
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Studies have explored the potential of cyclopropyl-containing compounds as selective inhibitors of nNOS, which is implicated in various neurological disorders. The introduction of cyclopropyl groups may enhance the selectivity and efficacy of these inhibitors .
Case Study 1: Cancer Treatment
A study explored the use of NAMPT inhibitors in cancer therapy, demonstrating that compounds similar to this compound could significantly reduce tumor growth in preclinical models of leukemia and solid tumors .
Case Study 2: Neurological Disorders
Research on nNOS inhibitors revealed that modifications to the cyclopropyl structure led to improved selectivity and potency against nNOS, suggesting potential for developing new treatments for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates structurally and functionally related dihydrochloride salts and pyridine derivatives.
Table 1: Structural Analogs of 2-Cyclopropyl-N-methylpyridin-4-amine Dihydrochloride
Table 2: Functional Analogs (Dihydrochloride Salts)
Key Findings:
Structural Variations: Pyridine-based analogs (Table 1) share the cyclopropyl-amine motif but differ in pyridine substitution patterns. For example, the 3-methylpyridin-2-yl variant may exhibit altered reactivity due to steric effects .
Functional Differences: Histamine dihydrochloride (CAS: 56-92-8) demonstrates higher purity (98-99%) and distinct biological roles, such as immunomodulation, unlike the target compound’s industrial focus . Azoamidine dihydrochlorides (e.g., 2,2’-azobis derivatives) serve as radical initiators in polymerization, highlighting divergent applications compared to the target’s use in synthesis .
Regulatory and Commercial Aspects :
Preparation Methods
Formation of the Cyclopropylamine Intermediate
- Starting Materials: Cyclopropylamine and protected hydrazine derivatives such as N-Boc-cyclopropyl hydrazine
- Reaction Conditions:
- Reaction performed in organic solvents such as methylene dichloride, chloroform, 1,2-ethylene dichloride, toluene, or tetrahydrofuran (THF)
- Temperature controlled between 0°C and 20°C to optimize reaction kinetics and selectivity
- Reaction duration ranges from 4 to 18 hours depending on scale and batch size
- Catalysts/Additives: N-methylmorpholine is used to facilitate the reaction, typically in molar ratios of 2–10:1 relative to substrates
Deprotection and Salt Formation
- The intermediate N-Boc-protected cyclopropylamine is subjected to acidic deprotection using aqueous hydrochloric acid solutions (1–12 mol/L concentration)
- Deprotection is carried out at mild temperatures (20–50°C) over an extended period (overnight reaction) to ensure complete removal of protecting groups
- The reaction mixture is then concentrated, and the dihydrochloride salt is obtained by recrystallization
Recrystallization and Purification
- Common solvents for recrystallization include methanol, ethanol, or Virahol (a solvent blend), which afford high purity crystalline dihydrochloride salt
- Purity is typically confirmed by chromatographic methods (HPLC) and structural verification by NMR spectroscopy
Detailed Reaction Scheme (Summary Table)
| Step | Reactants/Intermediates | Conditions | Solvents | Notes |
|---|---|---|---|---|
| 1 | Cyclopropylamine + N-Boc-O-sulfonyl azanol | 0–20°C, 4–18 hours | Methylene dichloride, chloroform, THF | Use of N-methylmorpholine catalyst |
| 2 | N-Boc-cyclopropyl hydrazine intermediate | Acidic deprotection with HCl (1–12 M) | Aqueous HCl solution | 20–50°C, overnight reaction |
| 3 | Concentration and recrystallization | Ambient to mild heating | Methanol, ethanol, or Virahol | Yields pure this compound |
Research Findings and Optimization Notes
- Reaction Efficiency: The molar ratio of N-methylmorpholine to substrates is critical for high conversion rates; optimal ratios are around 10:1:1.1 for cyclopropylamine, sulfonyl azanol, and N-methylmorpholine respectively
- Temperature Control: Maintaining low temperatures during the initial reaction step prevents side reactions and decomposition of sensitive intermediates
- Deprotection Conditions: Mild acid hydrolysis conditions prevent over-degradation and ensure high yield of the free amine before salt formation
- Purification: Recrystallization solvent choice affects crystal morphology and purity; ethanol and methanol provide excellent recovery and purity levels
- Scalability: The described methods are amenable to scale-up in industrial batch or continuous flow reactors with controlled temperature and stirring to maintain homogeneity
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Confirms the presence of cyclopropyl and pyridine ring protons and carbons, as well as N-methyl groups
- High-Performance Liquid Chromatography (HPLC): Used to verify purity (>98%) and monitor reaction progress
- Mass Spectrometry (MS): Confirms molecular weight and salt formation
- Elemental Analysis: Validates the dihydrochloride salt stoichiometry
- X-ray Crystallography: Resolves stereochemistry and confirms crystalline salt structure
Summary Table: Key Parameters for Preparation
| Parameter | Range/Value | Comments |
|---|---|---|
| Reaction Temperature (Step 1) | 0–20°C | Ice-water bath recommended |
| Reaction Time (Step 1) | 4–18 hours | Longer times improve yield |
| Acid Concentration (Step 2) | 1–12 mol/L HCl | Controls deprotection efficiency |
| Deprotection Temperature | 20–50°C | Mild heating for complete reaction |
| Recrystallization Solvent | Methanol, Ethanol, Virahol | Solvent choice affects purity |
| Catalyst Ratio (N-methylmorpholine) | 2–10:1 relative to substrates | Optimizes intermediate formation |
| Purity of Final Product | >98% (HPLC) | Suitable for research and industrial use |
Q & A
Basic: What synthetic strategies are recommended for preparing 2-Cyclopropyl-N-methylpyridin-4-amine dihydrochloride?
Methodological Answer:
- Nucleophilic Substitution : Begin with a pyridine scaffold (e.g., 4-chloropyridine). Introduce the cyclopropyl group via a Suzuki-Miyaura coupling or direct alkylation under basic conditions (e.g., NaH in DMF) .
- Amine Functionalization : React the intermediate with methylamine in a polar aprotic solvent (e.g., acetonitrile) at elevated temperatures (60–80°C) to form the N-methylamine derivative.
- Salt Formation : Treat the free base with hydrochloric acid (HCl) in anhydrous ethanol to precipitate the dihydrochloride salt. Ensure stoichiometric excess (2:1 HCl:amine) for complete protonation .
Basic: How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Monitor UV absorption at 254 nm for pyridine derivatives .
- Spectroscopy : Confirm the structure via / NMR (e.g., cyclopropyl protons at δ 1.2–1.8 ppm; pyridine aromatic protons at δ 7.5–8.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification.
- Elemental Analysis : Quantify chloride content via ion chromatography to confirm dihydrochloride stoichiometry .
Advanced: How should researchers address discrepancies in crystallographic data during structural elucidation?
Methodological Answer:
- Refinement Software : Use SHELXL for small-molecule refinement. Adjust parameters for thermal displacement (ADPs) and occupancy ratios if disorder is detected in the cyclopropyl moiety .
- Validation Tools : Cross-check with PLATON’s ADDSYM to identify missed symmetry elements or twinning (common in dihydrochloride salts due to ionic interactions).
- Data Collection : Optimize crystal mounting to minimize absorption effects (e.g., use a cryoprotectant for low-temperature data collection) .
Advanced: How to design stability studies under varying pH and temperature conditions?
Methodological Answer:
- Experimental Setup : Prepare aqueous solutions at pH 1–10 (adjusted with HCl/NaOH) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 1, 7, and 30 days.
- Analytical Monitoring : Quantify degradation products via LC-MS. The dihydrochloride form may exhibit enhanced stability in acidic conditions compared to the free base .
- Kinetic Analysis : Apply Arrhenius modeling to predict shelf-life under accelerated conditions.
Basic: What is the solubility profile of this compound in common laboratory solvents?
Methodological Answer:
- High Solubility : Water (>50 mg/mL at 25°C due to ionic dihydrochloride form) and polar aprotic solvents (DMF, DMSO).
- Limited Solubility : Non-polar solvents (e.g., hexane, ethyl acetate). Pre-saturate solvents with HCl to prevent free base precipitation .
Advanced: How to investigate its potential as a kinase inhibitor using biochemical assays?
Methodological Answer:
- Enzyme Assays : Use a fluorescence-based ADP-Glo™ kinase assay. Test IC values against a panel of kinases (e.g., JAK2, EGFR) at 1–100 µM concentrations.
- Cellular Uptake : Employ LC-MS/MS to quantify intracellular concentrations in HEK293 or HeLa cells after 24-hour exposure.
- Structure-Activity Relationship (SAR) : Modify the cyclopropyl or methylamine groups and correlate changes with inhibitory activity .
Advanced: How to optimize an HPLC method for detecting this compound in biological matrices?
Methodological Answer:
- Column Selection : Use a Primesep 100 mixed-mode column (C18 with embedded ion-pairing groups) for simultaneous retention of polar and ionic species .
- Mobile Phase : Isocratic elution with 70:30 water:acetonitrile containing 0.1% sulfuric acid (v/v). UV detection at 200 nm enhances sensitivity for aromatic amines.
- Sample Prep : Deproteinize plasma samples with acetonitrile (3:1 v/v) to minimize matrix interference.
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis steps.
- Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite. Dispose as hazardous waste (chloride content >1%) .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
